N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with 2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Pyrrolopyrazine derivatives: Exhibiting antimicrobial and anti-inflammatory properties.
Coumarin derivatives: Used for their anticoagulant and antiviral activities.
Uniqueness
N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide stands out due to its unique combination of structural features, which contribute to its diverse range of applications and potential therapeutic benefits .
Properties
Molecular Formula |
C20H25N5O2S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H25N5O2S/c26-18(23-19-22-16-8-4-5-9-17(16)28-19)14-21-20(27)25-12-10-24(11-13-25)15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2,(H,21,27)(H,22,23,26) |
InChI Key |
NETNHPTWRISXMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CNC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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